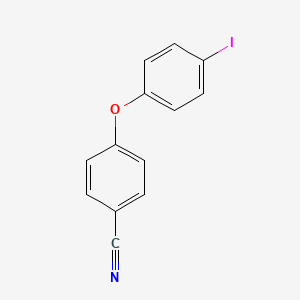

4-(4-Iodophenoxy)benzonitrile

Übersicht

Beschreibung

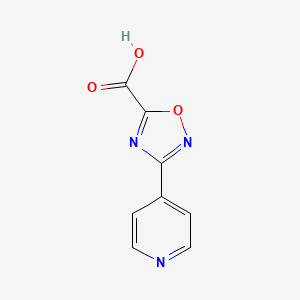

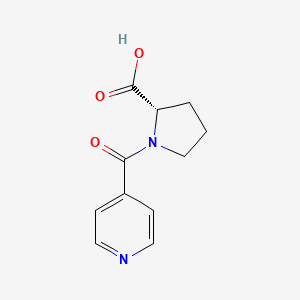

4-(4-Iodophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8INO . It has an average mass of 321.113 Da and a monoisotopic mass of 320.965057 Da .

Molecular Structure Analysis

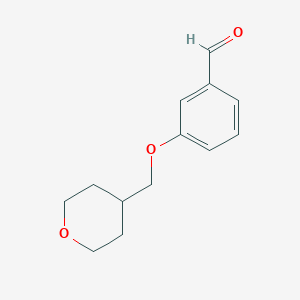

The molecular structure of 4-(4-Iodophenoxy)benzonitrile consists of a benzonitrile group attached to an iodophenol group . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Electrolyte Additive for Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile, a derivative closely related to 4-(4-Iodophenoxy)benzonitrile, has been explored as a novel electrolyte additive for the cathodes of high voltage lithium ion batteries. The addition of this compound significantly enhances the cyclic stability and capacity retention of the lithium nickel manganese oxide cathode, resulting in improved battery performance and longevity (Huang et al., 2014).

Insights into Herbicidal Effectivity

Principal component analysis has been utilized to understand the herbicidal effectiveness of benzonitrile derivatives, including 4-hydroxy-benzonitrile derivatives. This study investigated their biological activities in various bioassays, providing insights into their mode of action and emphasizing the importance of the physicochemical properties of these compounds in determining their effectiveness as herbicides (Szigeti, Cserháti & Bordás, 1985).

Microbial Degradation of Benzonitrile Herbicides

The microbial degradation of benzonitrile herbicides, including dichlobenil, bromoxynil, and ioxynil, has been a subject of significant interest, given their extensive use in agriculture and the contamination hazard they pose for groundwater. Studies have been conducted to understand the degradation rates, pathways, and the diversity of degrader organisms involved in this process, providing a foundation for addressing the environmental impact of these compounds (Holtze, Sørensen, Sørensen & Aamand, 2008).

Organic Synthesis and Material Science

Benzonitrile units, integral to a variety of natural products, pharmaceuticals, and agrochemicals, have garnered attention in the field of organic synthesis. For instance, a convenient NHC-catalyzed [4 + 2]-benzannulation protocol has been developed to assemble the benzonitrile framework, showcasing the compound's versatility and potential in complex organic syntheses (Jia & Wang, 2016).

Crystal Structure Analysis

The influence of iodine on the crystal packing of iodo-substituted benzonitriles has been analyzed to understand the substituent effect. This study utilized ab initio density functional calculation methods to examine the energetic situation and dipole moments of single molecules in iodo-substituted benzonitriles and phenols, contributing to the fundamental understanding of crystal structures in material science (Merz, 2006).

Eigenschaften

IUPAC Name |

4-(4-iodophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQHFPNRAXYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodophenoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)

amine](/img/structure/B1385944.png)

amine](/img/structure/B1385945.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)